

Application Notes for CUTRIN (Copper-Tannin Complex) in Cell Culture Experiments

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Compound of Interest

Compound Name:	CUTRIN
CAS No.:	12772-06-4
Cat. No.:	B1172515

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Introduction

These application notes provide a comprehensive overview of the preparation and use of **CUTRIN**, a complex of copper and tannic acid, in cell culture experiments. While "**CUTRIN**" is not a commercially available reagent, it can be prepared in the laboratory by combining copper sulfate and tannic acid. This document outlines the presumed mechanism of action, protocols for preparation and key experimental assays, and summarizes the known effects of its constituent components, copper and tannic acid, on various cell lines.

Copper is an essential trace element that becomes cytotoxic at elevated concentrations, primarily through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[1][2] Tannic acid, a polyphenol, exhibits antioxidant properties but can also induce apoptosis and cell cycle arrest in cancer cells.[3][4] The complexation of copper with tannic acid is expected to modulate these activities, potentially leading to synergistic or altered biological effects.

Data Presentation: Cytotoxicity of CUTRIN

Components

The cytotoxic effects of copper sulfate and tannic acid vary across different cell lines and exposure times. The following tables summarize the half-maximal inhibitory concentration (IC50) values for each component individually. Researchers should use these values as a starting point for determining the optimal concentration range for **CUTRIN** in their specific cell culture model.

Table 1: Cytotoxicity of Copper Sulfate in Various Cell Lines

Cell Line	Cancer Type	IC50 Value (µM)	Exposure Time (hours)	Reference
HeLa	Cervical Cancer	225	16	[5]
HeLa	Cervical Cancer	300	8	[5]
HepG2	Liver Carcinoma	~1380 (220.5 µg/mL)	48	[6]
HDF	Human Diploid Fibroblasts	>250, <500	24	[7]

Table 2: Cytotoxicity of Tannic Acid in Various Cell Lines

Cell Line	Cancer Type	IC50 Value (µM)	Exposure Time (hours)	Reference
IPEC-J2	Porcine Intestinal Epithelial	28.47	24	[3]
YD-38	Gingival Squamous Carcinoma	Not specified, effective at 10-40 µM	Not specified	[4]
hERG-HEK	hERG-transfected HEK293	3.4	Not specified	[8]

Experimental Protocols

Protocol 1: Preparation of CUTRIN Stock Solution

This protocol describes the preparation of a 10 mM **CUTRIN** stock solution with a 1:1 molar ratio of copper sulfate to tannic acid.

Materials:

- Copper (II) Sulfate Pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Tannic Acid (TA)
- Nuclease-free water
- Sterile conical tubes
- 0.22 μm sterile filter

Procedure:

- Prepare a 20 mM Copper Sulfate Solution: Dissolve 4.99 mg of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in 1 mL of nuclease-free water.
- Prepare a 20 mM Tannic Acid Solution: Dissolve 34.02 mg of tannic acid (MW: 1701.20 g/mol) in 1 mL of nuclease-free water.
- Form the **CUTRIN** Complex: In a sterile conical tube, mix equal volumes of the 20 mM copper sulfate solution and the 20 mM tannic acid solution. For example, add 500 μL of the copper sulfate solution to 500 μL of the tannic acid solution.
- Incubate: Gently vortex the mixture and incubate at room temperature for 30 minutes to allow for complex formation. The solution may change color.
- Sterilize: Filter-sterilize the 10 mM **CUTRIN** stock solution using a 0.22 μm syringe filter.
- Storage: Store the stock solution in small aliquots at -20°C , protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT assay to determine the cytotoxic effects of **CUTRIN** on a chosen cell line.

Materials:

- Cells of interest
- Complete cell culture medium
- 96-well cell culture plates
- **CUTRIN** stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Plate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
- **Treatment:** Prepare serial dilutions of the **CUTRIN** stock solution in complete medium. Remove the old medium from the wells and add 100 μ L of the **CUTRIN** dilutions. Include a vehicle control (medium with the same concentration of the solvent used for **CUTRIN**).
- **Incubation:** Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
- **Solubilization:** Carefully remove the medium and add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at 570 nm using a microplate reader.

- Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis induced by **CUTRIN**.

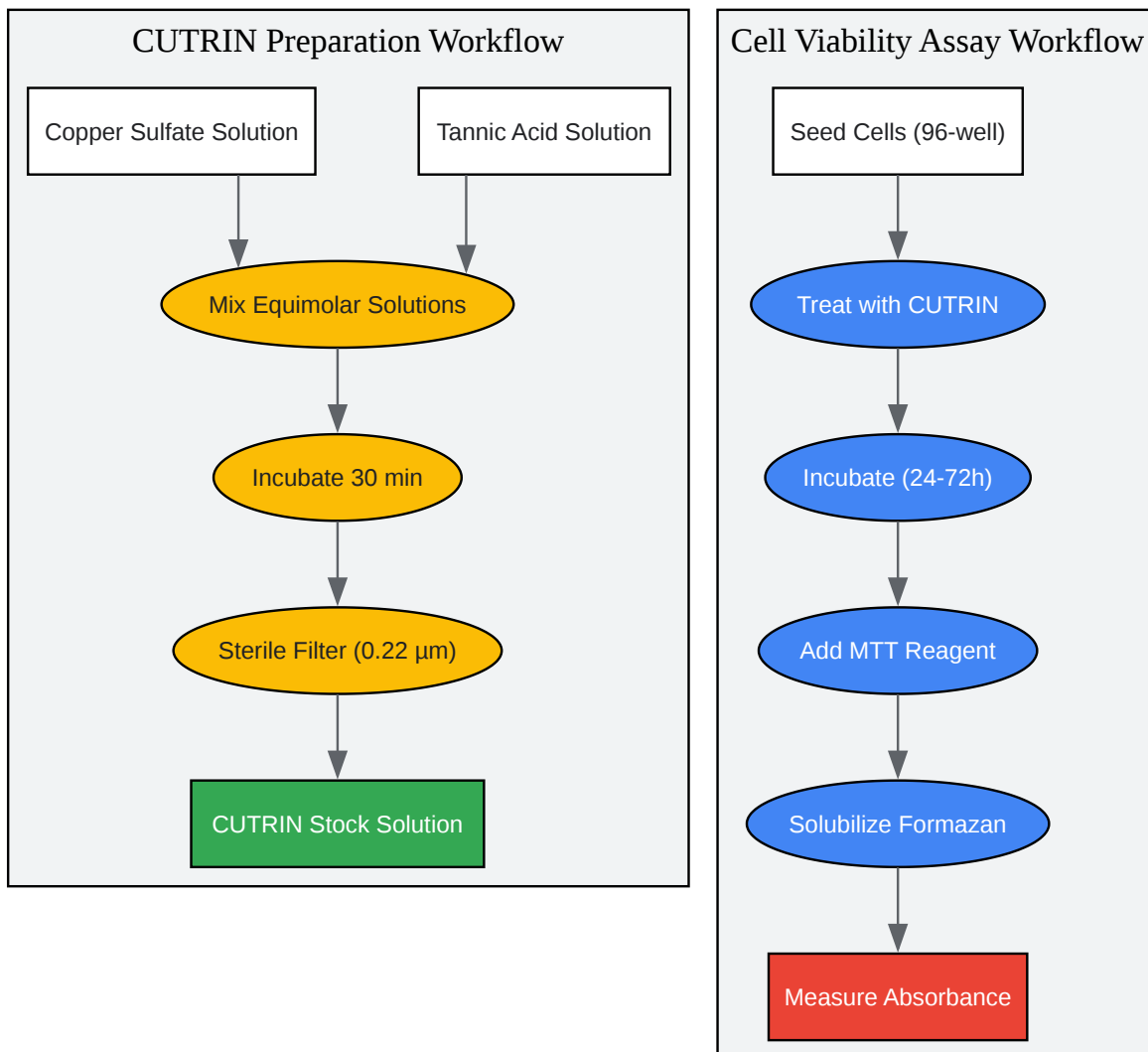
Materials:

- Cells of interest
- 6-well cell culture plates
- **CUTRIN** stock solution
- Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
- Flow cytometer

Procedure:

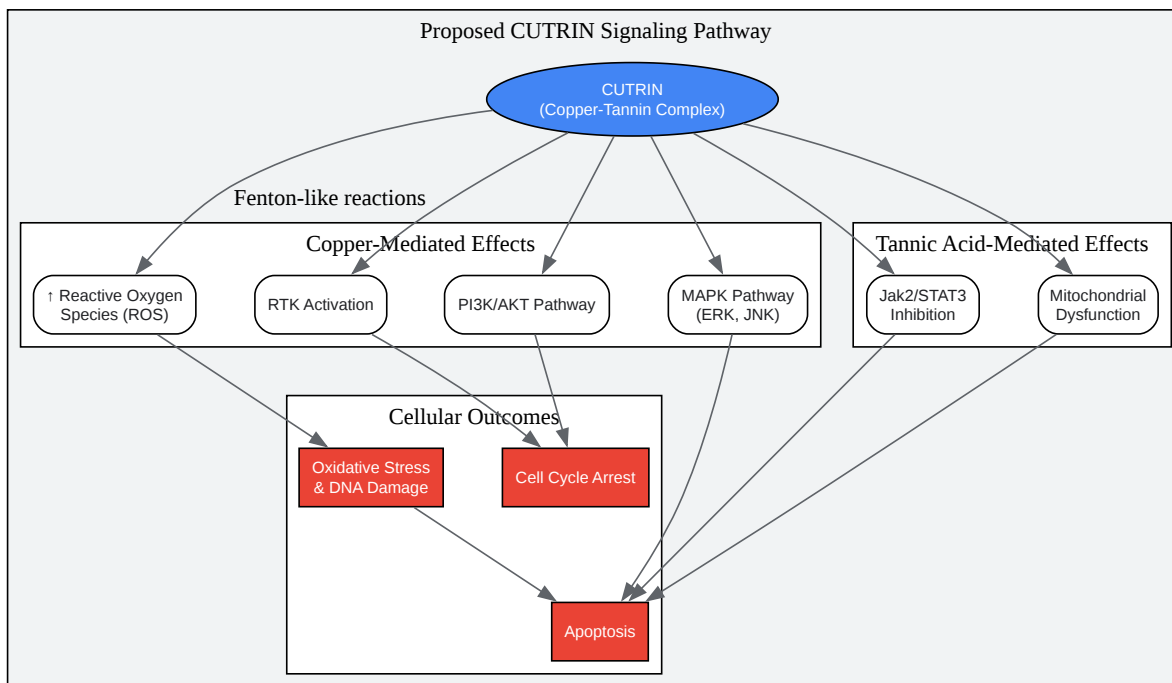
- Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of **CUTRIN** for the desired time.
- Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation. Also, collect the supernatant to include any detached apoptotic cells.
- Washing: Wash the cells twice with cold PBS.
- Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Analysis: Analyze the stained cells by flow cytometry within one hour.

Mandatory Visualizations



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*Experimental workflows for **CUTRIN** preparation and cell viability assay.*



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*Proposed signaling pathways affected by **CUTRIN**.*

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